DFP-11207

Description

Properties

Molecular Formula |

C15H25Cl2N3O |

|---|---|

Appearance |

Solid powder |

Origin of Product |

United States |

Compositional Architecture and Mechanistic Design Principles of Dfp 11207

Dissecting the Constituent Components and Their Designated Biochemical Roles

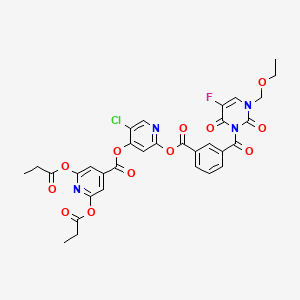

The molecular architecture of DFP-11207 is a composite of a 5-FU prodrug and two enzymatic inhibitors, each fulfilling a specific biochemical function. researchgate.net

The central component of this compound is 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), which functions as a prodrug of 5-fluorouracil (B62378). researchgate.net A prodrug is an inactive or less active precursor that is metabolized into its active form within the body. nih.gov The utilization of EM-FU is intended to improve the oral bioavailability and sustain the release of 5-FU. researchgate.net Following administration, EM-FU is converted into 5-FU, which then exerts its cytotoxic effects. researchgate.net The anticancer activity of 5-FU is primarily attributed to the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, which disrupts their normal functions. calis.edu.cnnih.gov

A significant challenge in 5-FU-based chemotherapy is the rapid catabolism of the drug by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). acs.orgcancernetwork.com This enzyme is responsible for degrading over 80% of an administered 5-FU dose into inactive metabolites. acs.orgresearchgate.net To counteract this, this compound incorporates 5-chloro-2,4-dihydroxypyridine (CDHP), a potent inhibitor of DPD. researchgate.netnih.gov By blocking DPD activity, CDHP prevents the breakdown of 5-FU, leading to increased plasma concentrations and a prolonged half-life of the active drug. cancernetwork.comnih.gov This inhibition allows for greater and more sustained exposure of tumor cells to 5-FU. nih.gov

The third component of this compound is citrazinic acid (CTA), which acts as an inhibitor of the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT). researchgate.netacs.org OPRT is involved in the anabolic pathway of 5-FU, converting it to the active metabolite fluorouridine monophosphate (FUMP). calis.edu.cn The inclusion of an OPRT inhibitor is a strategic measure to reduce gastrointestinal toxicity. nih.gov By inhibiting OPRT, particularly in the gastrointestinal tract, CTA is intended to prevent the localized activation of 5-FU in these tissues. nih.gov This selective inhibition aims to minimize local toxic effects, such as diarrhea, while maintaining systemic levels of 5-FU for therapeutic activity in tumor tissues. nih.gov

Molecular Engineering Strategy for Integrated Component Functionality

The design of this compound represents a sophisticated molecular engineering strategy to enhance the therapeutic index of 5-FU. By combining a prodrug with two distinct enzyme inhibitors in a single oral formulation, this compound aims to achieve a multi-pronged optimization of 5-FU's pharmacological profile. nih.govresearchgate.net The EM-FU component facilitates oral administration and sustained release of 5-FU. researchgate.net The co-administration of the DPD inhibitor, CDHP, addresses the primary pathway of 5-FU degradation, thereby increasing its systemic availability. researchgate.netcancernetwork.com Concurrently, the OPRT inhibitor, CTA, is included to selectively protect the gastrointestinal tract from 5-FU-induced toxicity by preventing its local activation. nih.gov This integrated design is intended to maintain therapeutically effective plasma concentrations of 5-FU for enhanced antitumor activity, while simultaneously improving its tolerability. nih.gov

Molecular and Cellular Mechanisms of Action

Enzymatic Hydrolysis and Bioactivation Pathways of DFP-11207

This compound functions as a prodrug that undergoes enzymatic processing within biological systems to release its active components, including the cytotoxic agent 5-FU. nih.govaacrjournals.orgdovepress.compatsnap.com

Hydrolysis in Biological Systems

Following oral administration, this compound is rapidly hydrolyzed in the gastrointestinal (GI) cells, as well as in serum and liver extracts, to yield its three major metabolites: EM-FU, CDHP, and CTA. nih.govaacrjournals.orgdovepress.com In vitro studies using rat plasma and crude homogenates from rat liver and small intestine have demonstrated the time-dependent formation of these metabolites. nih.govdovepress.com

Table 1: In vitro Hydrolysis of this compound

| Biological Matrix | Metabolites Produced | Hydrolysis Rate |

| Rat Plasma | EM-FU, CDHP, CTA | Rapid |

| Rat Liver Homogenate | EM-FU, CDHP, CTA | Rapid |

| Rat Small Intestine Homogenate | EM-FU, CDHP, CTA | Rapid |

*Based on in vitro studies. nih.govdovepress.com

Microsomal Conversion of EM-FU to 5-Fluorouracil (B62378)

EM-FU, the prodrug component of this compound, is subsequently metabolized to the active cytotoxic agent, 5-FU, primarily by liver microsomes. nih.govaacrjournals.orgdovepress.com This conversion is catalyzed by various cytochrome P450 (CYP) subtypes. nih.gov Studies using liver microsomes from different species, including rats, monkeys, and humans, have shown similar rates of EM-FU hydrolysis to 5-FU. nih.gov Inhibition studies with specific CYP inhibitors have indicated that CYP1A2, CYP2A6, CYP2E1, and CYP3A4 are involved in the conversion of EM-FU to 5-FU. nih.gov

Table 2: In vitro Conversion of EM-FU to 5-FU by Liver Microsomes

| Species | Conversion Rate of EM-FU to 5-FU (pmol/min/mg) | Involved CYP Subtypes |

| Rat | ~30-60 | CYP1A2, 2A6, 2E1, 3A4 |

| Monkey | ~30-60 | CYP1A2, 2A6, 2E1, 3A4 |

| Human | ~30-60 | CYP1A2, 2A6, 2E1, 3A4 |

| Dog | Lower than other species | Not specified |

*Based on in vitro studies. nih.gov

Regulatory Influence on 5-Fluorouracil Metabolism

This compound's design incorporates components that modulate key enzymes involved in 5-FU metabolism: DPD and OPRT. nih.govd-nb.infodovepress.compatsnap.com

Inhibition of Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Activity

CDHP, a metabolite of this compound, acts as a reversible inhibitor of DPD. nih.govd-nb.infodovepress.com DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU, responsible for its degradation into inactive metabolites. dovepress.comacs.orgresearchgate.netfrontiersin.org By inhibiting DPD, CDHP helps to prevent the rapid breakdown of 5-FU, leading to prolonged systemic exposure to the active drug. d-nb.infonih.govdovepress.com In vitro studies using rat liver homogenates have shown that this compound strongly inhibits DPD activity, with potency comparable to that of CDHP alone. dovepress.compatsnap.com

Inhibition of Orotate (B1227488) Phosphoribosyltransferase (OPRT) Activity

CTA, another metabolite of this compound, is a potent inhibitor of OPRT. nih.govd-nb.infodovepress.com OPRT is an enzyme involved in the phosphorylation of 5-FU, a crucial step in its activation to form cytotoxic nucleotides that interfere with RNA and DNA synthesis. dovepress.comresearchgate.net CTA primarily distributes and is retained in GI tissues, where it inhibits the phosphorylation of 5-FU. nih.govdovepress.comresearchgate.net This localized inhibition of OPRT in the GI tract is hypothesized to reduce the formation of active 5-FU metabolites in these tissues, potentially mitigating GI-related toxicities. nih.govdovepress.comresearchgate.net In vitro studies using tumor tissue extracts have demonstrated that this compound strongly inhibits OPRT activity, with potency similar to that of CTA alone. dovepress.compatsnap.com

Intracellular Metabolic Cascade Modulation

This compound influences the intracellular metabolic fate of 5-FU through the actions of its metabolites. While EM-FU is converted to 5-FU primarily in the liver, the resulting 5-FU then enters cells. nih.govdovepress.com Within cells, 5-FU is subject to both activating and inactivating metabolic pathways. acs.org The metabolites of this compound, CDHP and CTA, modulate these pathways. CDHP's inhibition of DPD helps maintain higher intracellular levels of 5-FU by reducing its degradation. d-nb.infonih.govdovepress.com CTA, particularly retained in GI cells, inhibits OPRT, thereby reducing the intracellular phosphorylation of 5-FU to its active nucleotide forms in these specific tissues. nih.govdovepress.comresearchgate.net This differential modulation of 5-FU metabolism, with systemic maintenance of 5-FU levels via DPD inhibition and localized reduction of 5-FU activation in the GI tract via OPRT inhibition, represents a key aspect of this compound's mechanism. nih.govdovepress.comresearchgate.net Studies have shown that this compound can inhibit the intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner. dovepress.compatsnap.comacs.org

Impact on 5-Fluorouracil Phosphorylation Dynamics within Cellular Compartments

The phosphorylation of 5-FU is a critical step in its activation pathway, leading to the formation of cytotoxic nucleotides that interfere with DNA and RNA synthesis frontiersin.org. This compound has been shown to inhibit the intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner nih.govnih.govresearchgate.net. This effect is attributed to the release of citrazinic acid (CTA), a potent inhibitor of orotate phosphoribosyltransferase (OPRT), an enzyme crucial for 5-FU phosphorylation nih.govnih.govnih.govnih.gov.

In vitro studies using tumor cells demonstrated that while CTA alone did not effectively inhibit intracellular 5-FU phosphorylation, this compound did nih.govnih.govresearchgate.net. This suggests that this compound is efficiently transported into cells, where it is then hydrolyzed to release CTA, which can then exert its inhibitory effect on intracellular OPRT nih.govnih.gov. This mechanism is thought to contribute to a reduction in 5-FU-induced toxicity, particularly in the gastrointestinal tract nih.govnih.gov.

Selective Retention of Citrazinic Acid in Specific Tissues (e.g., Gastrointestinal Tract in Preclinical Models)

Preclinical studies in rats have demonstrated that following oral administration of this compound, citrazinic acid (CTA) is highly retained in the gastrointestinal (GI) tract compared to other tissues nih.govnih.govresearchgate.netacs.org. This selective retention of CTA in GI cells is significant because it allows for localized inhibition of 5-FU phosphorylation in these tissues nih.govnih.gov. By limiting the activation of 5-FU in the GI tract, this compound aims to mitigate the gastrointestinal toxicities commonly associated with conventional 5-FU therapy nih.govnih.govnih.gov.

This differential distribution of CTA, with high concentrations in the GI tract and lower levels in systemic circulation and other tissues, is a key feature of this compound's design, contributing to its improved tolerability profile observed in preclinical evaluations nih.govnih.gov.

Putative Biological Targets and Downstream Signaling Pathway Interactions

This compound's mechanism of action involves direct inhibition of key enzymes in 5-FU metabolism and indirect effects on cellular processes influenced by 5-FU activity.

Direct Enzymatic Targets: DPD and OPRT

This compound targets two primary enzymes involved in 5-FU metabolism: dihydropyrimidine dehydrogenase (DPD) and orotate phosphoribosyltransferase (OPRT) nih.govnih.govnih.gov.

DPD: DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU, responsible for degrading a large proportion of the administered dose into inactive metabolites nih.govacs.orgresearchgate.net. This compound contains CDHP, a reversible inhibitor of DPD nih.govnih.govnih.gov. In vitro studies have shown that this compound strongly inhibits DPD activity in rat liver homogenates, with potency comparable to that of CDHP alone nih.govnih.govresearchgate.net. By inhibiting DPD, this compound increases the systemic bioavailability of 5-FU, allowing more of the drug to reach tumor tissues nih.gov.

OPRT: OPRT is a key enzyme in the anabolic pathway of 5-FU, catalyzing its conversion to 5-fluorouridine-5′-monophosphate (FUMP), the first committed step in the formation of cytotoxic nucleotides nih.govfrontiersin.org. This compound contains CTA, an inhibitor of OPRT nih.govnih.govnih.gov. Studies have demonstrated that this compound inhibits OPRT activity in tumor tissue extracts, with potency similar to that of CTA alone nih.govnih.govresearchgate.net. The inhibition of OPRT by CTA, particularly within GI cells due to its selective retention, is central to reducing 5-FU activation and subsequent toxicity in these tissues nih.govnih.gov.

The combined inhibition of DPD and OPRT by the metabolites of this compound modulates the pharmacokinetics and intracellular metabolism of 5-FU, aiming to increase its therapeutic index nih.govnih.govnih.gov.

Indirect Effects on Cellular Processes Linked to 5-Fluorouracil Activity

The cytotoxic effects of 5-FU are primarily mediated by its active metabolites, which interfere with crucial cellular processes, including DNA and RNA synthesis frontiersin.org. By modulating the levels of active 5-FU metabolites through the inhibition of DPD and OPRT, this compound indirectly influences these downstream cellular processes.

The active metabolites of 5-FU, such as fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP), exert their effects by:

Inhibiting thymidylate synthase (TS), an enzyme essential for DNA synthesis, leading to depletion of thymidine (B127349) nucleotides and DNA damage frontiersin.orgnih.gov.

Being misincorporated into DNA and RNA, disrupting their structure and function frontiersin.org.

While the primary indirect effects are linked to the established mechanisms of 5-FU, the specific modulation achieved by this compound through the controlled release and distribution of its components contributes to an improved therapeutic profile nih.govnih.govnih.gov.

Preclinical Investigation and in Vitro Characterization

In Vitro Biochemical and Cellular Assays

In vitro studies were conducted to understand the enzymatic interactions and metabolic fate of DFP-11207 and its components. dovepress.comnih.govaacrjournals.org

Enzyme Activity Inhibition Studies (DPD, OPRT)

This compound has been shown to strongly inhibit the activity of key enzymes involved in 5-FU metabolism: dihydropyrimidine (B8664642) dehydrogenase (DPD) and orotate (B1227488) phosphoribosyltransferase (OPRT). dovepress.comnih.govpatsnap.com DPD is the primary enzyme responsible for the degradation of 5-FU, and its inhibition leads to increased systemic levels of 5-FU. d-nb.infonewdrugapprovals.org OPRT is involved in the phosphorylation of 5-FU, a necessary step for its conversion to active cytotoxic metabolites. dovepress.com

Studies using cell-free systems derived from rat liver and small intestine homogenates demonstrated that this compound rapidly hydrolyzes to its components: EM-FU, CDHP, and CTA. dovepress.comaacrjournals.org Both DPD and OPRT activities were strongly inhibited in these cell-free systems, with the inhibitory potency of this compound being comparable to that of CDHP and CTA alone, respectively. dovepress.comnih.gov

Cell-Free System Analysis of this compound Metabolism and Component Release

Analysis of this compound in cell-free systems, such as those utilizing rat plasma and homogenates of rat liver and small intestine, revealed its rapid hydrolysis. dovepress.comaacrjournals.org This hydrolysis yields the three main components: EM-FU, CDHP, and CTA. dovepress.comaacrjournals.org Further metabolism studies using liver microsomes from various species indicated that EM-FU is specifically converted to 5-FU. dovepress.comnih.govpatsnap.com

Intact Tumor Cell Studies on 5-Fluorouracil (B62378) Phosphorylation

Investigations using intact tumor cells were conducted to assess the effect of this compound on the intracellular phosphorylation of 5-FU. dovepress.comnih.gov While CTA alone had been previously reported not to inhibit intracellular 5-FU phosphorylation, this compound demonstrated a dose-dependent inhibition of 5-FU metabolism within intact tumor cells. dovepress.comnih.gov These findings suggest that this compound efficiently enters the cells, and the subsequent release of free CTA within the cell is responsible for inhibiting 5-FU phosphorylation. dovepress.comnih.govpatsnap.com

In Vivo Pharmacological Evaluation in Non-Human Models

The in vivo pharmacological profile of this compound was evaluated in non-human models to assess its antitumor efficacy and pharmacokinetic characteristics. dovepress.comnih.gov

Application in Human Tumor Xenograft Models (e.g., Nude Rats)

This compound has been evaluated for its antitumor activity in human tumor xenograft models, particularly in nude rats. dovepress.comnih.govpatsnap.com Following oral administration to human tumor-bearing nude rats, this compound demonstrated favorable antitumor efficacy. nih.govaacrjournals.org

Assessment of Antitumor Activity in Preclinical Disease Models

Studies in human tumor xenograft models in nude rats showed that this compound exhibited antitumor activity in a dose-dependent manner. dovepress.comnih.govpatsnap.com The efficacy observed was reported to be equivalent to that of reference 5-FU drugs. dovepress.comnih.govpatsnap.com Furthermore, these preclinical evaluations indicated that this compound resulted in sustained plasma levels of 5-FU with a lower peak concentration (Cmax) and a longer half-life compared to other 5-FU prodrugs. dovepress.comnih.govpatsnap.com

Pharmacokinetic Profiling of this compound and its Metabolites in Animal Models

Pharmacokinetic studies of this compound in animal models, particularly rats, have provided insights into the absorption, distribution, and metabolism of the compound and its components. Following oral administration, this compound is rapidly hydrolyzed into its three constituent parts: EM-FU, CDHP, and CTA uni.luthegoodscentscompany.com. EM-FU, the prodrug of 5-FU, is subsequently converted to the active cytotoxic agent 5-FU, primarily by liver microsomes wikipedia.orgwikipedia.orguni.luthegoodscentscompany.comnih.gov.

The pharmacokinetic profile of 5-FU following oral administration of this compound in rats has been compared to that of other oral 5-FU prodrugs, such as S-1 wikipedia.orgthegoodscentscompany.comguidetopharmacology.org. Studies have shown that this compound administration results in a sustained plasma level of 5-FU wikipedia.orgwikipedia.orgmims.comuni.luwikipedia.orgthegoodscentscompany.comnih.govguidetopharmacology.org. Specifically, it has been observed to yield lower peak plasma concentrations (Cmax) and a smaller area under the curve (AUC) for 5-FU compared to S-1, but with a longer time to reach peak concentration (Tmax) and a more extended half-life (T1/2) wikipedia.orgthegoodscentscompany.comguidetopharmacology.org. This pharmacokinetic profile suggests that this compound provides a prolonged exposure to 5-FU uni.lusigmaaldrich.com.

Distribution studies in rats have indicated that CTA, one of the components of this compound, is highly retained in the gastrointestinal (GI) tract compared to other tissues, including blood and tumor tissue wikipedia.orgwikipedia.orgmims.comwikipedia.org. At 4 hours post-administration of this compound to tumor-bearing rats, the levels of CTA in the small intestine were significantly higher than in the blood or tumor wikipedia.org. For instance, the Cmax of CTA in the small intestine was approximately 100 ng/g tissue, persisting for over 12 hours, while the Cmax in blood was 32 ng/mL and below 5 ng/g tissue in the tumor wikipedia.org. This localized retention of CTA in the GI tract is hypothesized to play a role in the compound's mechanism of action and potential for reduced GI toxicity wikipedia.orgsigmaaldrich.com.

While specific detailed pharmacokinetic data tables for this compound and its metabolites across various animal species were not extensively available, the consistent findings in rat studies highlight a distinct pharmacokinetic profile for 5-FU characterized by sustained exposure.

Comparative Analysis with Established Fluoropyrimidine Regimens in Preclinical Settings

Preclinical investigations have compared the activity of this compound with established fluoropyrimidine regimens to understand its relative efficacy and how it modulates the dynamics of 5-FU exposure.

Relative Biochemical Efficacy in Model Systems

In vitro studies have explored the biochemical effects of this compound and its components on key enzymes involved in 5-FU metabolism wikipedia.orgmims.comuni.luthegoodscentscompany.com. This compound is designed to deliver CDHP and CTA, which are inhibitors of dihydropyrimidine dehydrogenase (DPD) and orotate phosphoribosyltransferase (OPRT), respectively wikipedia.orgwikipedia.orgmims.comuni.lusigmaaldrich.comthegoodscentscompany.com. DPD is the primary enzyme responsible for the degradation of 5-FU, while OPRT is involved in the phosphorylation of 5-FU, a crucial step in its activation pathway wikipedia.orgthegoodscentscompany.com.

In vitro studies using homogenates of rat liver demonstrated that this compound strongly inhibited the degradation of 5-FU by DPD wikipedia.orgmims.comthegoodscentscompany.com. Similarly, this compound and its component CTA inhibited the phosphorylation of 5-FU by OPRT in tumor tissues wikipedia.orgmims.comthegoodscentscompany.com. The magnitude of inhibition was reported to be similar to that achieved by CDHP and CTA alone, respectively wikipedia.orgmims.comthegoodscentscompany.com. Notably, this compound also inhibited the intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner, whereas CTA alone did not provide the same level of protection for intracellular 5-FU phosphorylation wikipedia.orgmims.com. These findings suggest that this compound effectively delivers its inhibitory components intracellularly, impacting key metabolic pathways of 5-FU wikipedia.orgmims.com.

The antitumor activity of this compound has been evaluated in human tumor xenograft models in nude rats wikipedia.orgwikipedia.orgnih.gov. These studies demonstrated that this compound exhibited antitumor activity in a dose-dependent fashion wikipedia.orgwikipedia.org. The efficacy of this compound in these preclinical models was found to be equivalent to that of reference 5-FU drugs wikipedia.orgnih.gov.

Modulation of 5-Fluorouracil Exposure Dynamics

A key aspect of this compound's design is its ability to modulate the exposure dynamics of 5-FU, aiming for a sustained therapeutic window uni.lusigmaaldrich.com. As discussed in the pharmacokinetic profiling, this compound leads to lower Cmax and a longer half-life of 5-FU in plasma compared to other oral prodrugs like S-1 wikipedia.orgthegoodscentscompany.comguidetopharmacology.org. This altered pharmacokinetic profile is intended to maintain effective levels of 5-FU for a prolonged period, which is clinically associated with improved efficacy and potentially reduced toxicity compared to bolus administration sigmaaldrich.comguidetopharmacology.org.

The sustained plasma levels of 5-FU observed with this compound are attributed to the combined action of its components. CDHP inhibits DPD, preventing the rapid breakdown of 5-FU wikipedia.orgwikipedia.orgmims.comuni.lusigmaaldrich.comthegoodscentscompany.com. CTA, with its preferential retention in the GI tract, is thought to locally inhibit OPRT, thereby reducing the phosphorylation and subsequent activation of 5-FU in the GI mucosa wikipedia.orgwikipedia.orgmims.comwikipedia.orgsigmaaldrich.com. This localized inhibition by CTA may contribute to protecting the GI tract from high concentrations of activated 5-FU, potentially leading to a more favorable toxicity profile wikipedia.orgsigmaaldrich.com.

Advanced Methodologies and Computational Insights in Dfp 11207 Research

Spectroscopic and Chromatographic Techniques for Metabolite Identification and Quantification in Biological Samples

Spectroscopic and chromatographic techniques are fundamental in identifying and quantifying metabolites of DFP-11207 in biological matrices such as plasma and urine. High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been utilized to determine the concentrations of this compound metabolites, including 5-fluorouracil (B62378) (5-FU), 1-ethoxymethyl-5-fluorouracil (B1200014) (EM-FU), 5-chloro-2,4-dihydroxypyridine (CDHP), and citrazinic acid (CTA). nih.govd-nb.info These techniques are crucial for pharmacokinetic analysis, providing data on how the compound and its breakdown products are absorbed, distributed, metabolized, and eliminated by the body. nih.govd-nb.inforesearchgate.net

Chromatography, such as LC and gas chromatography (GC), coupled with mass spectrometry (MS), is widely used for metabolomics analysis, enabling the separation and detection of a wide range of metabolites in complex biological samples. nih.govthermofisher.com The combination of chromatography and mass spectrometry allows for accurate and reproducible analysis, with different chromatographic methods suitable for various types of metabolites (e.g., polar vs. nonpolar). nih.govmetabolomics.se Mass spectrometry provides detailed information about the mass-to-charge ratio of ions, and tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in the structural identification of metabolites. thermofisher.commetabolomics.se The use of high-resolution accurate mass MS systems can further increase confidence in compound identification by providing empirical chemical formulas. thermofisher.com

Computational Modeling of Molecular Interactions and Structure-Activity Relationships

Computational modeling plays a significant role in understanding how this compound and its components interact with biological targets and in predicting structure-activity relationships.

Molecular Docking Simulations with Target Enzymes (e.g., DPD, OPRT)

Molecular docking simulations are employed to predict the binding orientation and affinity of small molecules, such as this compound's components, to target enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) and orotate (B1227488) phosphoribosyl transferase (OPRT). nih.govacs.orgnih.gov These simulations provide insights into the key amino acid residues involved in the interactions and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). nih.govacs.orgnih.gov For instance, molecular docking has been used to study the interaction of 5-FU with DPD, highlighting the involvement of residues like Asn609, Asn668, Asn736, and Thr737. nih.govacs.org

In Silico Analysis of Ligand-Enzyme Binding Affinities

In silico analysis, including molecular docking and binding free energy calculations, is used to estimate the strength of the interaction between ligands (this compound components) and their target enzymes. nih.govmdpi.combiorxiv.org Binding affinity is typically expressed as a docking score or binding energy (e.g., kcal/mol), where lower values generally indicate stronger binding. nih.govmdpi.comnih.gov These computational methods help in ranking potential inhibitors based on their predicted binding strength to the active site of the enzyme. mdpi.com While molecular docking provides an initial assessment, more advanced techniques like molecular dynamics simulations and binding free energy calculations can offer a more refined understanding of the stability and thermodynamics of the ligand-enzyme complex. mdpi.comacs.orgaip.orgaip.org

Predictive Modeling for Structural Optimization

Predictive modeling, often utilizing computational chemistry and machine learning techniques, can be applied to suggest modifications to the structure of this compound or its components to optimize their activity, selectivity, or pharmacokinetic properties. anu.edu.aumdpi.commdpi.com By analyzing the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR), models can be built to predict the effect of structural changes on binding affinity or enzyme inhibition. nih.govcam.ac.uk This can involve identifying key structural features essential for interaction with the target and suggesting modifications to enhance these interactions or reduce undesirable ones. nih.govcam.ac.uk

Systems Biology Approaches to Elucidate this compound’s Impact on Cellular Networks

Systems biology provides a holistic framework to understand the complex effects of this compound on cellular networks. nih.goveinsteinmed.edunumberanalytics.comgesundheitsindustrie-bw.de This approach involves integrating data from various biological levels (e.g., gene expression, protein levels, metabolite concentrations) to build models of cellular processes and pathways. nih.goveinsteinmed.edunumberanalytics.com By analyzing how this compound perturbs these networks, researchers can gain a deeper understanding of its mechanism of action beyond its direct effects on target enzymes. nih.govnumberanalytics.comgesundheitsindustrie-bw.de This can involve studying the impact on metabolic pathways, signaling cascades, and gene regulatory networks. nih.govgesundheitsindustrie-bw.de

Integration of Omics Data for Mechanistic Deepening

The integration of various omics datasets, such as transcriptomics, proteomics, and metabolomics, is a powerful approach within systems biology to deepen the understanding of this compound's mechanisms. researchgate.netarxiv.orgbiorxiv.orgufz.demdpi.combvsalud.org By combining these data layers, researchers can obtain a more comprehensive picture of the cellular response to this compound treatment. researchgate.netarxiv.orgmdpi.com For example, changes in gene expression (transcriptomics) can be correlated with alterations in protein levels (proteomics) and metabolite concentrations (metabolomics) to identify affected pathways and biological processes. researchgate.netbiorxiv.org This integrated analysis can reveal novel insights into how this compound exerts its effects and identify potential biomarkers or therapeutic targets. researchgate.netbiorxiv.orgmdpi.com Computational methods, including network analysis and machine learning, are essential for integrating and interpreting these complex multi-omics datasets. researchgate.netarxiv.orgufz.demdpi.com

Theoretical Implications and Future Research Directions

Implications for the Development of Next-Generation Fluoropyrimidine Prodrugs

DFP-11207 represents an advancement in the design of oral fluoropyrimidine prodrugs by incorporating inhibitors of key 5-FU metabolic enzymes (DPD and OPRT) within a single molecule alongside a 5-FU precursor. patsnap.comdovepress.comnih.govd-nb.info This multi-component approach offers a theoretical advantage in controlling the bioavailability and metabolic fate of 5-FU, potentially leading to improved efficacy and reduced systemic toxicity compared to conventional 5-FU or earlier generation prodrugs like S-1, which combines tegafur (B1684496) with CDHP and potassium oxonate. d-nb.infonih.gov The preclinical data showing sustained 5-FU plasma levels with lower Cmax and longer half-life support this implication. dovepress.comnih.gov Future research could focus on exploring modifications to the linker technologies and the specific inhibitors used within the multi-component framework to further fine-tune the release kinetics of 5-FU and the activity of the modulating enzymes in different tumor types and patient populations. This could involve investigating novel DPD and OPRT inhibitors or incorporating elements that facilitate targeted delivery to tumor cells.

Exploration of Mechanisms of Resistance to 5-Fluorouracil (B62378) Modulation in Preclinical Systems

While this compound is designed to overcome some limitations of 5-FU by modulating its metabolism, resistance mechanisms can still emerge. Resistance to 5-FU is often associated with factors such as altered expression or activity of enzymes involved in its metabolism (e.g., thymidylate synthase (TS), DPD, OPRT), impaired drug transport, or activation of alternative survival pathways. acs.orgnih.gov Given that this compound modulates DPD and OPRT activity, future preclinical research should investigate potential resistance mechanisms that might specifically arise in response to this modulation. This could involve studying cell lines or preclinical models that develop resistance to this compound treatment to identify changes in enzyme expression, genetic mutations, or alterations in drug uptake or efflux. Understanding these mechanisms at a molecular level could inform strategies to prevent or overcome resistance, such as identifying predictive biomarkers or developing combination therapies.

Investigation of Novel Preclinical Combination Strategies with this compound

The preclinical profile of this compound, particularly its reduced toxicity compared to 5-FU, suggests its potential for combination with other anticancer agents. patsnap.comdovepress.comnih.gov Future research should explore novel preclinical combination strategies to enhance antitumor efficacy. This could involve combining this compound with targeted therapies, immunotherapies, or other cytotoxic agents that have synergistic mechanisms of action with 5-FU. Given that this compound aims to optimize 5-FU delivery and activity, combinations that leverage the core mechanism of 5-FU (inhibition of DNA synthesis via TS inhibition and incorporation into RNA/DNA) are of particular interest. acs.orgnih.gov Preclinical studies evaluating the efficacy and potential for synergistic or additive effects, as well as assessing any changes in the toxicity profile of the combination, are crucial. For instance, combining this compound with agents that target TS or other components of the folate pathway, or with drugs that induce DNA damage, could be explored.

Development of Advanced In Vitro and In Vivo Models for Predictive Research

Accurate preclinical models are essential for predicting the efficacy and potential challenges of novel agents like this compound. Future research should focus on developing and utilizing more advanced in vitro and in vivo models that better recapitulate the complexity of human cancers and the tumor microenvironment. This includes employing patient-derived xenografts (PDXs), organoids, and co-culture systems that incorporate relevant stromal and immune cells. frontiersin.org These models can provide more predictive insights into this compound's activity, the development of resistance, and the efficacy of combination strategies in a setting that more closely mimics the clinical scenario. Such models could also be used to investigate the influence of the tumor microenvironment on the activation and distribution of this compound and its components.

Identification of Unexplored Biological Activities or Secondary Targets

While this compound is primarily designed as a prodrug for 5-FU with metabolic modulation, it is theoretically possible that the intact molecule or its components (EM-FU, CDHP, CTA) may possess unexplored biological activities or interact with secondary targets independent of the intended 5-FU pathway. Future research could involve comprehensive screening and profiling studies to identify any off-target effects or novel biological activities of this compound and its constituent molecules. researchgate.netmdpi.commdpi.com This could involve using high-throughput screening assays, phenotypic screens, or target deconvolution strategies. Identifying such activities could potentially reveal new therapeutic applications or provide insights into unexpected effects observed in preclinical or clinical studies.

Broader Applications of the Multi-Component Prodrug Concept in Medicinal Chemistry Research

The multi-component prodrug concept exemplified by this compound, where multiple active or modulating agents are linked together, has broader implications for medicinal chemistry research beyond fluoropyrimidines. ijpsonline.comresearchgate.netijrpr.comopenmedicinalchemistryjournal.com Future research can explore applying this concept to other drug classes where combination therapy is beneficial or where improving pharmacokinetic profiles and reducing toxicity are desired. acs.org This involves designing novel multi-component prodrugs that can deliver combinations of cytotoxic agents, targeted therapies, or even agents that modulate the tumor microenvironment or immune response. researchgate.net Research in this area would focus on developing versatile linking technologies, understanding the release mechanisms of multiple components, and evaluating the pharmacokinetic and pharmacodynamic properties of such complex molecules. The this compound model provides a foundation for this research by demonstrating the feasibility and potential advantages of delivering multiple functional molecules within a single prodrug entity.

Q & A

Q. What is the mechanism of action of DFP-11207, and how does it differ from traditional 5-FU therapies?

Methodological Answer: this compound combines three pharmacologically active components:

- EM-FU : A 5-FU prodrug that releases 5-fluorouracil (5-FU) systemically.

- CDHP : A reversible dihydropyrimidine dehydrogenase (DPD) inhibitor that slows 5-FU degradation, extending its half-life.

- CTA : Inhibits orotate phosphoribosyltransferase (OPRT) in gastrointestinal cells, reducing 5-FU phosphorylation and associated toxicity. This triad achieves sustained 5-FU exposure (AUC comparable to S-1) with lower peak plasma concentrations (Cmax: 5.27–23.5 ng/mL vs. S-1’s 128–150 ng/mL), minimizing hematological and gastrointestinal toxicity .

Q. How were the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) determined in Phase I trials?

Methodological Answer:

- A 3+3 dose-escalation design was used, starting at 40 mg/m²/day and escalating to 440 mg/m²/day.

- Dose-limiting toxicities (DLTs) included febrile neutropenia (Grade 4) and mucosal inflammation (Grade 3) at 440 mg/m²/day, establishing this as the MTD.

- RP2D was set at 330 mg/m²/day (administered every 12 hours), demonstrating manageable toxicity (13% Grade ≥3 adverse events) and stable 5-FU plasma levels .

Q. What pharmacokinetic (PK) parameters distinguish this compound from other fluoropyrimidines?

Methodological Answer: PK analysis via non-compartmental methods revealed:

Q. How does food intake impact this compound bioavailability?

Methodological Answer: A crossover study (n=6) compared fed vs. fasted administration of 300 mg BID:

- ANOVA analysis of log-transformed PK data showed no significant differences in Cmax or AUC for 5-FU, EM-FU, or CDHP.

- Bioavailability remained consistent across both conditions, supporting flexible dosing schedules .

Advanced Research Questions

Q. What methodological strategies optimize combination therapy studies with this compound?

Methodological Answer:

- Preclinical synergy screens : Use patient-derived xenograft (PDX) models to test combinations with oxaliplatin or irinotecan, focusing on overlapping toxicity profiles (e.g., myelosuppression).

- Pharmacodynamic (PD) biomarkers : Monitor plasma thymidylate synthase (TS) inhibition via ELISA to assess target engagement .

Q. How can contradictions between in vitro metabolic data and clinical PK observations be resolved?

Methodological Answer:

Q. What statistical designs improve detection of progression-free survival (PFS) differences in this compound trials?

Methodological Answer:

- Bayesian adaptive designs : Allow real-time dose adjustments based on interim PK/toxicity data.

- Weighted log-rank tests : Account for delayed treatment effects in time-to-event analyses, with sample sizes calculated using Schoenfeld’s formula (α=0.05, power=80%) .

Q. Which biomarkers predict response to this compound in colorectal cancer?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.